3-Amino-2-fluoro-4-hydroxybenzoic acid

Description

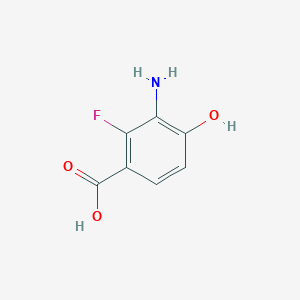

3-Amino-2-fluoro-4-hydroxybenzoic acid (C₇H₆FNO₃) is a multifunctional benzoic acid derivative with an amino group (-NH₂) at position 3, a fluorine atom (-F) at position 2, and a hydroxyl group (-OH) at position 4. This unique arrangement of substituents enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science. The synergistic effects of its electron-withdrawing (fluorine) and electron-donating (amino, hydroxyl) groups contribute to its distinct physicochemical properties, such as increased acidity and solubility in polar solvents compared to simpler analogs .

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

3-amino-2-fluoro-4-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6FNO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,9H2,(H,11,12) |

InChI Key |

XXDOLHPIOFDCPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-fluoro-4-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-fluoro-4-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:

Nitration: Reacting 2-fluoro-4-hydroxybenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Reduction: Reducing the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 3-amino-2-fluoro-4-hydroxybenzoic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly practices, such as the use of green solvents and recyclable catalysts, is becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 3-amino-2-fluoro-4-oxobenzoic acid.

Reduction: Formation of 3-amino-2-fluoro-4-hydroxybenzylamine.

Substitution: Formation of 3-amino-2-methoxy-4-hydroxybenzoic acid.

Scientific Research Applications

3-Amino-2-fluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-amino-2-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. The hydroxyl group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between 3-amino-2-fluoro-4-hydroxybenzoic acid and related compounds:

Impact of Substituent Positioning

- Fluorine (Position 2): The fluorine atom increases the compound’s acidity (pKa ~2.5–3.0) by stabilizing the deprotonated carboxylate through inductive effects. This contrasts with non-fluorinated analogs like 4-amino-3-hydroxybenzoic acid, which exhibit higher pKa values (~4.0) .

- Amino Group (Position 3): Facilitates hydrogen bonding and interactions with biological targets, such as enzymes or receptors. Compounds lacking this group (e.g., 2-fluoro-4-hydroxybenzoic acid) show reduced binding specificity .

- Hydroxyl Group (Position 4): Enhances solubility in aqueous media and participates in redox reactions. Its absence in 4-amino-2-fluorobenzoic acid limits its utility in hydrophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.